molecular formula C12H13F4NO3 B2693405 3-(4-Fluoro-3-methoxyphenyl)azetidine;2,2,2-trifluoroacetic acid CAS No. 2247105-46-8

3-(4-Fluoro-3-methoxyphenyl)azetidine;2,2,2-trifluoroacetic acid

Cat. No.: B2693405
CAS No.: 2247105-46-8
M. Wt: 295.234
InChI Key: MJPGCCGOQZOHTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluoro-3-methoxyphenyl)azetidine;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C12H13F4NO3 and its molecular weight is 295.234. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-(4-Fluoro-3-methoxyphenyl)azetidine;2,2,2-trifluoroacetic acid is a novel azetidine derivative that has garnered attention for its potential biological activities. Azetidines are a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, antiviral, and antimicrobial effects. This article explores the biological activity of this specific compound, supported by recent research findings and case studies.

Chemical Structure

The compound can be represented as follows:

  • Chemical Formula : C12H12F3N
  • Molecular Weight : 239.23 g/mol

The biological activity of azetidine derivatives often involves interaction with various cellular targets. For instance, azetidine compounds have been shown to inhibit key enzymes involved in cell proliferation and survival, such as tubulin polymerization and histone deacetylases (HDACs) . The presence of fluorine and methoxy substituents in the structure may enhance the lipophilicity and bioavailability of the compound, potentially leading to increased efficacy against cancer cells.

Biological Activity Overview

  • Anticancer Activity :
    • Studies have demonstrated that azetidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds containing similar azetidine structures showed inhibition of MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines through mechanisms involving tubulin inhibition .
    • The specific compound under discussion has been evaluated for its antiproliferative effects. Initial findings suggest that it may induce apoptosis in cancer cells, although detailed IC50 values and mechanisms remain to be fully characterized.
  • Antiviral Properties :
    • Azetidine derivatives have been explored for their antiviral potential. Some studies indicate that structurally related compounds exhibit moderate inhibitory activity against viruses such as influenza and coronaviruses . The exact efficacy of 3-(4-Fluoro-3-methoxyphenyl)azetidine against specific viral strains requires further investigation.
  • Antimicrobial Effects :
    • Research into related azetidine compounds has revealed promising antimicrobial activity. For instance, certain derivatives have demonstrated effectiveness against Mycobacterium tuberculosis . The potential of the compound in this area is yet to be thoroughly explored.

Research Findings and Case Studies

A summary of significant findings related to the biological activities of azetidine derivatives is presented below:

Study ReferenceBiological ActivityKey Findings
AnticancerInduced apoptosis in MCF-7 cells; inhibited tubulin polymerization
AntiviralModerate activity against human coronavirus (EC50 = 45 µM)
AntimicrobialHigh antitubercular activity (MIC 3.12 µg/mL)

Properties

IUPAC Name

3-(4-fluoro-3-methoxyphenyl)azetidine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.C2HF3O2/c1-13-10-4-7(2-3-9(10)11)8-5-12-6-8;3-2(4,5)1(6)7/h2-4,8,12H,5-6H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPGCCGOQZOHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2CNC2)F.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.